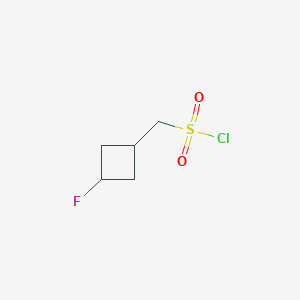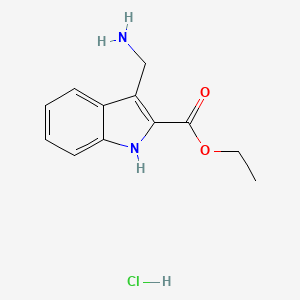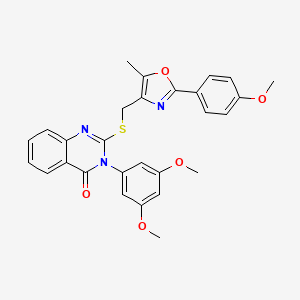
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide” is a chemical compound that is part of the furan derivatives family . Furans are important intermediates for the synthesis of oxygenated natural products . They are among the most important heterocyclic compounds with widespread occurrence in nature .
Synthesis Analysis
The synthesis of polysubstituted furans, which includes “this compound”, has been reported . A series of these compounds was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This process is a catalyst-free, one-pot synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The pyrazin ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Multicomponent reactions (MCRs) are used in the synthesis of “this compound” and other furan derivatives . These reactions include a series of simultaneous multi bond-forming reactions which enable the construction of structurally diverse compounds .Wirkmechanismus
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The non-polar aromatic nature of furan derivatives and the presence of the ether oxygen which adds polarity could potentially influence the compound’s action in different environments .
Vorteile Und Einschränkungen Für Laborexperimente
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for kinases, its ability to inhibit multiple kinases simultaneously, and its ability to sensitize cancer cells to chemotherapy. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of FLT3 and other kinases. Another direction is the investigation of the combination of this compound with other chemotherapeutic agents for the treatment of cancer. Additionally, the study of the mechanisms of resistance to this compound could lead to the development of strategies to overcome resistance and improve the efficacy of this compound.
Synthesemethoden
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is synthesized using a specific method that involves the reaction of 3-(furan-3-yl)pyrazin-2-amine with 1H-indole-3-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of the oncogenic tyrosine kinase, Fms-like tyrosine kinase 3 (FLT3), which is overexpressed in many types of leukemia. This compound has also been shown to inhibit the activity of other kinases, including c-KIT, PDGFRα, and PDGFRβ, which are involved in various cellular processes such as proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(14-9-21-15-4-2-1-3-13(14)15)22-10-16-17(20-7-6-19-16)12-5-8-24-11-12/h1-9,11,21H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYRRKSARESPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2949698.png)

![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2949702.png)

![(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2949705.png)

![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)
![N-[2-(2-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2949712.png)

![N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2949715.png)

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)

